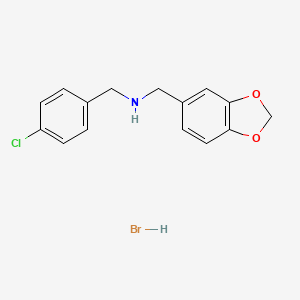

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide

描述

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2.BrH/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKOLPDCFFNWFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity . The final product is typically purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzylamine derivatives.

科学研究应用

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide has diverse applications in scientific research:

作用机制

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide involves its interaction with specific molecular targets in biological systems . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzyl Group

The benzyl group’s substituent plays a critical role in modulating physicochemical and biological properties. Key analogs include:

a) (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine Hydrobromide

- Substituent : 4-Ethylbenzyl

- Molecular Formula: C₁₇H₁₇NO₂·HBr

- Key Difference : Replacement of the chloro group with ethyl reduces electronegativity and increases hydrophobicity.

b) VU0152100 (3-amino-N-(4-methoxybenzyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide)

- Substituent : 4-Methoxybenzyl

- Molecular Formula : C₁₉H₁₉N₃O₄S

- Key Difference : Methoxy group enhances solubility via hydrogen bonding but may reduce metabolic stability due to demethylation pathways .

c) 5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine

Core Structural Modifications

a) Thienopyridine Carboxamides (VU0152099, VU0152100)

- Core Structure: Thieno[2,3-b]pyridine carboxamide.

- Comparison: These compounds retain the benzodioxolylmethyl or substituted benzyl groups but incorporate a heterocyclic thienopyridine core, which may enhance binding to enzymatic targets (e.g., kinases or receptors) .

b) Thiazole Derivatives (e.g., [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine hydrobromide)

- Core Structure : Thiazole ring with trifluoromethylphenyl group.

Data Table: Comparative Analysis of Key Compounds

生物活性

Introduction

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide, a synthetic organic compound with the molecular formula C15H14ClNO2·HBr, has garnered attention in medicinal chemistry due to its unique structural features. The compound combines a benzodioxole moiety and a chlorobenzyl amine component, suggesting potential applications in pharmacology, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The molecular structure of this compound can be described as follows:

- Benzodioxole Moiety : Known for its antioxidant properties and potential neuroprotective effects.

- Chlorobenzylamine Component : Exhibits antimicrobial activity and enhances the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride. This method facilitates the formation of the desired amine while ensuring high yield and purity.

Biological Activity

The biological activity of this compound is influenced by its structural components. Research indicates that compounds with similar structures have been associated with various pharmacological effects:

- Antimicrobial Activity : The chlorinated aromatic amine component is known for its ability to inhibit bacterial growth.

- Anticancer Properties : Preliminary studies suggest potential efficacy against cancer cell lines, particularly through mechanisms involving tyrosine kinase inhibition.

The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit key enzymes or receptors involved in disease progression, particularly in cancer and microbial infections.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of related compounds, it was found that derivatives similar to this compound exhibited significant inhibition of tumor growth in xenograft models. The compounds displayed high selectivity for specific kinases involved in cancer progression, suggesting a promising avenue for further research into their therapeutic applications .

Case Study 2: Antimicrobial Activity

Research has demonstrated that compounds containing the chlorobenzylamine structure possess notable antimicrobial properties. In vitro assays showed effective inhibition against various bacterial strains, indicating a potential role for this compound in treating bacterial infections .

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine | Benzodioxole + methylbenzyl group | Enhanced lipophilicity |

| (1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine | Benzodioxole + fluorobenzyl group | Increased potency against specific targets |

The comparison highlights the uniqueness of this compound due to its combination of both benzodioxole and chlorobenzyl functionalities that may synergistically enhance its biological activity.

常见问题

Q. What are the recommended safety protocols for handling (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide in laboratory settings?

- Methodological Answer : Due to limited toxicological data, strict safety measures are critical. Immediate eye exposure requires flushing with water for 10–15 minutes, and skin contact necessitates washing with soap and water for 15 minutes. Use PPE (gloves, lab coats, goggles) and handle the compound in a fume hood to minimize inhalation risks. Contaminated clothing must be removed and washed before reuse. Always consult a physician after exposure .

Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation or condensation reactions between 1,3-benzodioxol-5-ylmethylamine and 4-chlorobenzyl bromide, followed by hydrobromide salt formation. Optimization includes controlling reaction temperature (e.g., 0–5°C for exothermic steps), using anhydrous solvents (e.g., THF or DMF), and employing catalysts like triethylamine to enhance yield. Purification via recrystallization or column chromatography ensures high purity .

Q. Which analytical techniques are suitable for characterizing purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, H and C) confirms structural features like the benzodioxole and chlorobenzyl moieties. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% recommended for pharmacological studies). Mass spectrometry (MS) verifies molecular weight, while elemental analysis ensures stoichiometric consistency of the hydrobromide salt .

Advanced Research Questions

Q. How can environmental fate and degradation pathways of this compound be studied in aquatic ecosystems?

- Methodological Answer : Design microcosm experiments simulating aquatic environments to track abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways. Use HPLC-MS to identify degradation products (e.g., dehalogenated or oxidized metabolites). Assess bioaccumulation potential via octanol-water partition coefficients () and quantify half-lives under varying pH/temperature conditions .

Q. What strategies elucidate structure-activity relationships (SAR) for receptor targeting?

- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing chlorobenzyl with fluorobenzyl or altering the benzodioxole ring). Test binding affinity via radioligand assays (e.g., dopamine or serotonin receptors). Computational docking studies (using software like AutoDock) predict binding modes, while QSAR models correlate substituent electronic properties (Hammett constants) with activity .

Q. How can neuropharmacological activity be assessed ethically using in vitro models?

- Methodological Answer : Use primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) to evaluate effects on neurotransmitter uptake/release. Measure cAMP levels or calcium flux via fluorescence assays. Adhere to ethical guidelines by avoiding animal testing, obtaining institutional approval for cell lines, and ensuring proper disposal of hazardous waste .

Q. What experimental approaches validate the compound’s thermal stability for material science applications?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures () and differential scanning calorimetry (DSC) to identify phase transitions. Compare stability with analogs (e.g., non-halogenated benzylamines) under oxidative conditions. Computational studies (DFT) can predict bond dissociation energies for critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。